

# Meta-analysis of studies on the anticancer effects of Brucea javanica extracts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Yadanzioside L |           |
| Cat. No.:            | B1682350       | Get Quote |

### A Comparative Meta-Analysis of Brucea javanica Extracts in Oncology Research

An evidence-based guide for researchers and drug development professionals on the antineoplastic properties of Brucea javanica, summarizing key efficacy data and mechanisms of action from pre-clinical and clinical studies.

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, has garnered significant attention in contemporary oncological research. Its extracts, particularly from the fruit, contain a rich array of bioactive compounds, with quassinoids such as brusatol and bruceine D being prominent contributors to its anti-tumor activities.[1][2] This guide provides a comparative meta-analysis of studies on the anticancer effects of Brucea javanica extracts, presenting quantitative data, experimental methodologies, and mechanistic insights to inform further research and development.

## Comparative Efficacy of Brucea javanica Extracts and Bioactive Compounds

The cytotoxic and anti-proliferative effects of Brucea javanica extracts and their isolated compounds have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these substances. The following tables summarize the IC50 values from various studies.



Table 1: In Vitro Cytotoxicity (IC50) of Brucea javanica

**Ethanol Extract (BJEE)** 

| Cancer Cell Line | IC50 (µg/mL) | Treatment Duration | Reference |
|------------------|--------------|--------------------|-----------|
| HCT-116 (Colon)  | 8.9 ± 1.32   | Not Specified      | [3]       |
| HT29 (Colon)     | 48 ± 2.5     | 48 hours           | [3][4]    |
| HT29 (Colon)     | 25 ± 3.1     | 72 hours           | [4]       |
| KB (Oral)        | 24.37 ± 1.75 | Not Specified      | [1]       |
| ORL-48 (Oral)    | 6.67 ± 1.15  | Not Specified      | [1]       |

Table 2: In Vitro Cytotoxicity (IC50) of Isolated Quassinoids from Brucea javanica



| Compound             | Cancer Cell Line           | IC50 (µmol/L) | Reference |
|----------------------|----------------------------|---------------|-----------|
| Brusatol             | PANC-1 (Pancreatic)        | 0.36          | [3]       |
| Brusatol             | SW1990 (Pancreatic)        | 0.10          | [3]       |
| Bruceine A           | MIA PaCa-2<br>(Pancreatic) | 0.029         | [3]       |
| Bruceine D           | Capan-2 (Pancreatic)       | 1.1           | [3]       |
| Bruceine D           | Hs68                       | > 30          | [3]       |
| Javanicolide H       | BGC-823 (Gastric)          | 0.52          | [3]       |
| Bruceoside C         | Human Oral<br>Carcinoma    | 0.55 - 6.45   | [1]       |
| Bruceanol (D-G)      | Human Oral<br>Carcinoma    | 0.55 - 6.45   | [1]       |
| Brujavanol (A, B, E) | Human Oral<br>Carcinoma    | 0.55 - 6.45   | [1]       |
| Quassilactone A      | HeLa (Cervical)            | 78.95 ± 0.11  | [3]       |
| Quassilactone B      | HeLa (Cervical)            | 92.57 ± 0.13  | [3]       |

# Clinical Efficacy of Brucea javanica Oil Emulsion (BJOE) as an Adjuvant Therapy

Meta-analyses of clinical trials have evaluated the efficacy of Brucea javanica oil emulsion (BJOE) as an adjunctive therapy to conventional treatments like chemotherapy.

## Table 3: Meta-Analysis of BJOE in Combination with Chemotherapy



| Cancer<br>Type                               | Outcome                               | Risk Ratio<br>(RR) / Odds<br>Ratio (OR) | 95%<br>Confidence<br>Interval | Significanc<br>e (P-value) | Reference |
|----------------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------|----------------------------|-----------|
| Advanced Non-Small- Cell Lung Cancer (NSCLC) | Overall<br>Response<br>Rate           | 1.25                                    | 1.14–1.36                     | < 0.00001                  | [5]       |
| Advanced<br>NSCLC                            | Quality of Life<br>Improvement        | 1.87                                    | 1.63–2.15                     | < 0.00001                  | [5]       |
| Advanced<br>NSCLC                            | Nausea and<br>Vomiting<br>(Grade II+) | 0.67                                    | 0.46–0.98                     | 0.04                       | [5]       |
| Advanced<br>NSCLC                            | Leukopenia<br>(Grade II+)             | 0.63                                    | 0.52–0.75                     | < 0.00001                  | [5]       |
| NSCLC (with<br>Platinum-<br>based<br>Chemo)  | Near-term<br>Curative<br>Effect       | 1.31                                    | 1.18-1.45                     | < 0.00001                  | [6]       |
| NSCLC (with<br>Platinum-<br>based<br>Chemo)  | Quality of Life<br>Improvement        | 1.78                                    | 1.51-2.09                     | < 0.00001                  | [6]       |
| NSCLC (with<br>Platinum-<br>based<br>Chemo)  | Bone Marrow<br>Suppression            | 0.37 (OR)                               | 0.27-0.51                     | < 0.00001                  | [6]       |
| NSCLC (with<br>Platinum-<br>based<br>Chemo)  | Gastrointestin<br>al Reactions        | 0.59 (OR)                               | 0.44-0.80                     | 0.0007                     | [6]       |



| Malignant<br>Pleural<br>Effusion | Overall<br>Efficacy Rate       | 1.45 | 1.36–1.54  | < 0.00001 | [7] |
|----------------------------------|--------------------------------|------|------------|-----------|-----|
| Malignant<br>Pleural<br>Effusion | Leukopenia                     | 0.51 | 0.43–0.61  | < 0.00001 | [7] |
| Liver Cancer<br>(with TACE)      | Clinical<br>Benefit Rate       | 1.22 | 1.15, 1.30 | < 0.001   | [8] |
| Liver Cancer<br>(with TACE)      | Quality of Life<br>Improvement | 1.32 | 1.22, 1.43 | < 0.001   | [8] |

#### **Mechanisms of Anticancer Action**

Brucea javanica extracts and their constituents exert their anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[9][10]

### Signaling Pathways Modulated by Brucea javanica Extracts

The anticancer activity of Brucea javanica is attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and metastasis.[1][9]





Click to download full resolution via product page

Caption: Key signaling pathways modulated by Brucea javanica extracts.

### **Induction of Apoptosis**

Brucea javanica extracts trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), release of cytochrome C, and activation of caspases.[4][9] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9]





Click to download full resolution via product page

Caption: Apoptotic pathways induced by Brucea javanica extracts.



#### **Experimental Protocols**

This section outlines the general methodologies employed in the cited studies for evaluating the anticancer effects of Brucea javanica extracts.

#### **General Experimental Workflow**



Click to download full resolution via product page

Caption: General workflow for evaluating anticancer effects.



#### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of Brucea javanica extract or isolated compounds for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cell Treatment: Cells are treated with the Brucea javanica extract at a predetermined concentration (e.g., IC50 value) for a specific time.
- Cell Harvesting: Both floating and adherent cells are collected, washed with phosphatebuffered saline (PBS).
- Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

#### In Vivo Xenograft Tumor Model

- Cell Implantation: Cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment Administration: Mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of the Brucea javanica extract or compound at a specific dosage (e.g., 2 mg/kg for brusatol).[1]
- Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint Analysis: At the end of the experiment, tumors are excised, weighed, and may be used for further histological or molecular analysis.

#### **Conclusion and Future Directions**

The collective evidence from in vitro, in vivo, and clinical studies strongly supports the potential of Brucea javanica extracts and their bioactive constituents as anticancer agents.[9][11] The oil emulsion, in particular, has demonstrated significant efficacy as an adjuvant to chemotherapy, improving therapeutic outcomes and quality of life for cancer patients.[5][6] Future research should focus on elucidating the detailed molecular mechanisms of individual quassinoids, optimizing drug delivery systems to enhance bioavailability and target specificity, and conducting large-scale, high-quality randomized controlled trials to further validate the clinical applications of Brucea javanica-based therapies in diverse cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 4. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-kB translocation PMC [pmc.ncbi.nlm.nih.gov]







- 5. The Efficacy of Brucea javanica Oil Emulsion Injection as Adjunctive Therapy for Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis on treatment of non-small cell lung cancer with brucea javanica oil emulsion in combination with platinum-contained first-line chemotherapy Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation on the efficiency of Brucea javanica oil emulsion injection with chemotherapy for treating malignant pleural effusion: A meta-analysis of randomized controlled trials [frontiersin.org]
- 8. Effectiveness and safety of brucea javanica oil assisted TACE versus TACE in the treatment of liver cancer: a systematic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brucea javanica: A review on anticancer of its pharmacological properties and clinical researches PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Brucea javanica Oil Emulsion Injection for Treating Gastric Cancer: A Protocol for a Systematic Review and Meta Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of Brucea javanica oil emulsion for liver cancer: A protocol for systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of studies on the anticancer effects of Brucea javanica extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682350#meta-analysis-of-studies-on-the-anticancer-effects-of-brucea-javanica-extracts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com